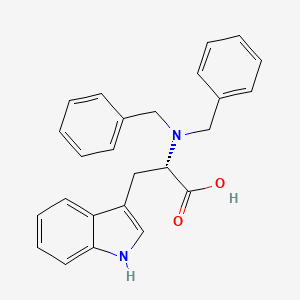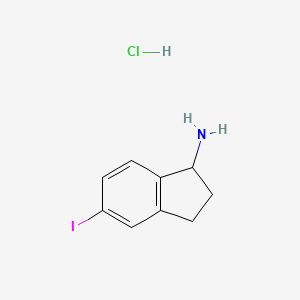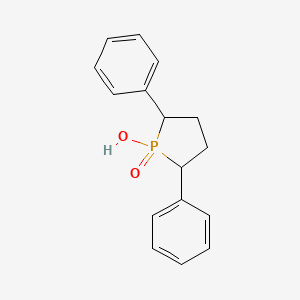
NA,Na-dibenzyl-L-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NA,Na-dibenzyl-L-tryptophan is a derivative of the essential amino acid tryptophan. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the tryptophan molecule. Tryptophan itself is known for its role in protein synthesis and as a precursor to important biomolecules such as serotonin and melatonin. The dibenzyl modification enhances the compound’s chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Fischer–Speier esterification, where tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This method ensures the enantiomeric purity of the product.
Industrial Production Methods: Industrial production of NA,Na-dibenzyl-L-tryptophan may involve large-scale esterification processes using green solvents such as cyclohexane or methyl tetrahydrofuran (Me-THF) to avoid hazardous solvents and ensure high yields . The process is optimized to maintain the purity and enantiomeric excess of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: NA,Na-dibenzyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized using reagents such as oxaziridine.
Reduction: The benzyl groups can be selectively reduced under hydrogenation conditions.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxaziridine reagents for selective oxidation of the indole ring.
Reduction: Hydrogen gas with a palladium catalyst for benzyl group reduction.
Substitution: Nucleophiles such as amines or thiols for substitution reactions.
Major Products:
Oxidation: Formation of indole-based alkaloid derivatives.
Reduction: Removal of benzyl groups to yield L-tryptophan.
Substitution: Various substituted tryptophan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
NA,Na-dibenzyl-L-tryptophan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Studied for its role in protein interactions and as a model compound for understanding tryptophan metabolism.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of serotonin pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis
Wirkmechanismus
The mechanism of action of NA,Na-dibenzyl-L-tryptophan involves its interaction with various molecular targets:
Molecular Targets: The indole ring interacts with cationic molecules through cation–π interactions, influencing protein structure and function.
Pathways Involved: The compound can modulate serotonin pathways by acting as a precursor to serotonin synthesis, affecting neurotransmission and mood regulation.
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-L-tryptophan: Another derivative of tryptophan with acetyl groups instead of benzyl groups.
N-Carbobenzoxy-L-tryptophan: Contains a carbobenzoxy group, used in peptide synthesis.
5-Benzyloxy-DL-tryptophan: A derivative with a benzyloxy group on the indole ring.
Uniqueness: NA,Na-dibenzyl-L-tryptophan is unique due to its dual benzyl groups, which enhance its chemical stability and reactivity. This makes it particularly useful in synthetic chemistry and as a model compound for studying tryptophan derivatives.
Eigenschaften
Molekularformel |
C25H24N2O2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(2S)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m0/s1 |
InChI-Schlüssel |
KWVIYTNTSHGWBK-DEOSSOPVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)
![2-Propylcyclohepta[d]imidazol-4(3H)-one](/img/structure/B12827961.png)
![N,N-Di-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B12827973.png)

![4-[[3-(Ethoxycarbonyl)-5-oxo-1-(4-sulfophenyl)-4,5-dihydro-4-pyrazolyl]diazenyl]-1-naphthalenesulfonic Acid](/img/structure/B12827977.png)
![Methyl 4-bromo-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12827981.png)
![7-Fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12827986.png)

![5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole](/img/structure/B12828003.png)
![[2,2'-Bi(1,3-dithiolylidene)]-4,4'-dicarboxylic acid](/img/structure/B12828011.png)




